molecular formula C15H18N2S B2895711 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine CAS No. 2034516-32-8

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine

Cat. No.: B2895711
CAS No.: 2034516-32-8
M. Wt: 258.38
InChI Key: RKMRZWNAUNKXBD-UHFFFAOYSA-N
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Description

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a pyridine ring, a piperidine spacer, and a thiophene heterocycle, a design strategy frequently employed to create bioactive molecules . Its structural framework is found in compounds investigated for their potential interactions with the central nervous system (CNS). Research into analogous structures suggests potential value for studying pharmacological targets related to various neurological conditions . Furthermore, piperidine-containing heterocyclic hybrids are actively explored for their chemotherapeutic properties, serving as key scaffolds in the development of novel therapeutic agents . The mechanism of action for related compounds can involve complex pathways; for instance, some thiophene-piperidine derivatives have been identified as potential inhibitors of specific transcriptional regulators in bacterial systems, suggesting a role in anti-infective research . This reagent provides researchers with a versatile building block for constructing compound libraries, exploring structure-activity relationships (SAR), and screening for new biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[(4-thiophen-2-ylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-3-13(11-16-7-1)12-17-8-5-14(6-9-17)15-4-2-10-18-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMRZWNAUNKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Substituted Pyridine-Piperidine Derivatives
  • Compound Q2 (): A hexahydroquinoline derivative with a 3-pyridinyl substituent, nitro group, and chloro substituent. Molecular weight (497 g/mol) and melting point (278–282°C) are comparable to the target compound, suggesting similar thermal stability. The presence of a cyano group (IR: 2183 cm⁻¹) and carbonyl (1672 cm⁻¹) highlights spectroscopic distinctions .
  • Paroxetine (): A piperidine-substituted pyridine derivative (SSRI antidepressant). Unlike the target compound, Paroxetine features a benzyl group and methyl substitution, influencing its CYP2D6 metabolism and serotonin reuptake inhibition .
Thiophene-Containing Analogues
  • Compound 9b (): A thieno[3,2-d]pyrimidine derivative with a piperidinylmethyl group.
  • Compound 34 (): A fluoropiperidinyl-thienopyridine derivative synthesized via LiAlH4 reduction. The fluorine substituent may improve metabolic stability, a feature absent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~350–400 (estimated) N/A Pyridine, piperidine, thiophene
Q2 () 497 278–282 Cyano, carbonyl, nitro
Paroxetine () 374.4 120–125 Benzyl, methyl, piperidine
BOP-11 () ~400–450 N/A 4-Methylpyridine, quinazolinone
  • Spectroscopy : The target compound’s IR spectrum would likely show aromatic C-H stretches (~3020 cm⁻¹) and piperidine N-H stretches (~3300 cm⁻¹), similar to Q2 . NMR signals for the thiophene protons (δ ~7.2–7.8 ppm) may overlap with pyridine protons, necessitating 2D techniques for resolution .

Pharmacological Activity

Enzyme Inhibition
  • BOP Derivatives (): 3-(Methyl)pyridine derivatives (e.g., BOP-6, IC₅₀ = 8.77 µM for BuChE) show higher cholinesterase inhibition than 4-substituted analogues. The target compound’s 3-substitution may favor similar activity .
  • Anti-Alzheimer’s Agents (): Piperidine-containing compounds like 10b (IC₅₀ = 1.2 µM for AChE) demonstrate potent inhibition. The thiophene group in the target compound may enhance lipophilicity and blood-brain barrier penetration .
Antimicrobial Activity
  • Hexahydroquinoline Derivatives (): Nitro- and chloro-substituted compounds exhibit moderate antimicrobial activity (MIC = 25–50 µg/mL). The target compound’s thiophene may confer unique interactions with microbial enzymes .
Receptor Binding
  • Dopamine D4 Antagonists (): S 18126 (Ki = 2.4 nM at D4) highlights piperidine’s role in receptor selectivity. The target compound’s thiophene could modulate affinity for aminergic receptors .

Biological Activity

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a thiophene group and a pyridine ring, which contributes to its unique electronic and steric properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N2S\text{C}_{13}\text{H}_{15}\text{N}_2\text{S}

This structure includes:

  • A pyridine ring , known for its role in various biological activities.
  • A thiophene group , which enhances the compound's reactivity and interaction with biological targets.
  • A piperidine moiety , which is often associated with pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene-piperidine hybrids have shown promising results against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis . The compounds also exhibited low hemolytic activity, indicating a favorable safety profile.

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Inhibition (%)
3-(Compound 7b)0.22-High
3-(Compound 10)0.25-Moderate

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. For example, compounds derived from this scaffold have been evaluated for their ability to induce apoptosis in cancer cells. One study reported that certain derivatives showed IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase and dihydrofolate reductase (DHFR), suggesting their role as effective inhibitors in cancer therapy .

In another study, the compound's structural analogs demonstrated enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard treatments like bleomycin . This indicates that modifications to the piperidine structure can lead to compounds with improved therapeutic efficacy.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, research has indicated that compounds similar to this compound may possess anti-inflammatory properties. These activities are attributed to their ability to modulate various biochemical pathways involved in inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the thiophene and piperidine rings allows for effective binding to these targets, leading to inhibition of critical pathways involved in disease processes.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various derivatives showed that those containing the thiophene-piperidine linkage had superior antimicrobial activity compared to their non-thiophene counterparts, highlighting the importance of this structural feature .
  • Cytotoxicity Assessment : In vitro tests revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses .

Q & A

Q. How to validate the compound’s selectivity in multi-target pharmacological studies?

  • Answer :
  • Panel screening : Test against related targets (e.g., GPCRs, kinases) to identify off-target effects .
  • CRISPR knockouts : Use gene-edited cell lines to confirm target-specific activity .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for unbiased target identification .

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